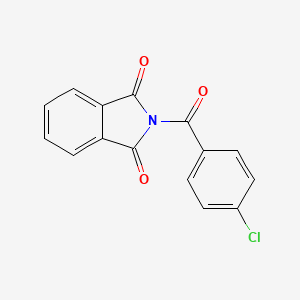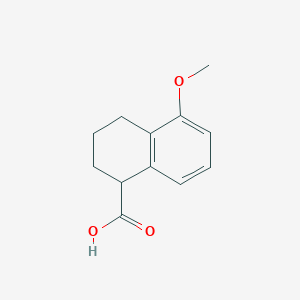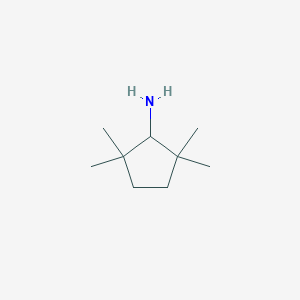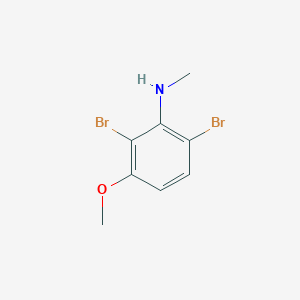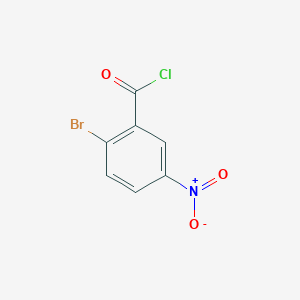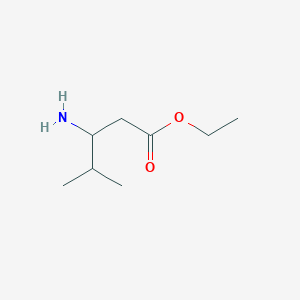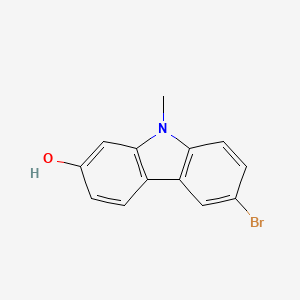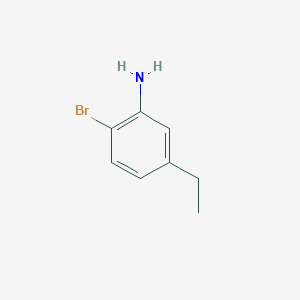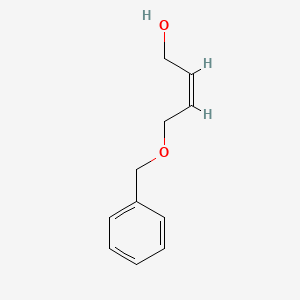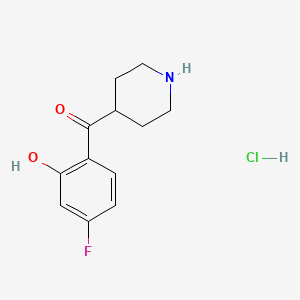
3-amino-3-(3-cyanophenyl)propanoic Acid
Overview
Description
3-amino-3-(3-cyanophenyl)propanoic acid (ACPA) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. ACPA has been shown to have a high affinity and selectivity for mGluR5, making it a valuable tool for investigating the function of this receptor in the brain and other tissues.
Mechanism of Action
3-amino-3-(3-cyanophenyl)propanoic Acid binds to the allosteric site of mGluR5 and enhances the activity of this receptor. This leads to the activation of downstream signaling pathways that regulate various physiological processes, including synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and Physiological Effects
3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been shown to increase the expression of various genes involved in synaptic plasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-3-(3-cyanophenyl)propanoic Acid in lab experiments is its high affinity and selectivity for mGluR5. This makes it a valuable tool for investigating the function of this receptor in various tissues and physiological processes. However, one limitation of using 3-amino-3-(3-cyanophenyl)propanoic Acid is that it may not accurately reflect the physiological function of mGluR5 in vivo, as it is a synthetic compound that does not occur naturally in the body.
Future Directions
There are several future directions for research on 3-amino-3-(3-cyanophenyl)propanoic Acid and mGluR5. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in animal models of these diseases, and further research is needed to determine whether it could be used as a therapeutic agent in humans.
Another area of interest is the role of mGluR5 in addiction and substance abuse. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine whether it could be used to treat addiction in humans.
Overall, 3-amino-3-(3-cyanophenyl)propanoic Acid is a valuable tool for investigating the function of mGluR5 in various physiological and pathological conditions. Its high affinity and selectivity for mGluR5 make it a valuable tool for studying the role of this receptor in the brain and other tissues. However, further research is needed to fully understand the physiological function of mGluR5 and the potential therapeutic applications of 3-amino-3-(3-cyanophenyl)propanoic Acid.
Scientific Research Applications
3-amino-3-(3-cyanophenyl)propanoic Acid has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to be effective in animal models of anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been used to investigate the role of mGluR5 in synaptic plasticity and learning and memory.
properties
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3-cyanophenyl)propanoic Acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

